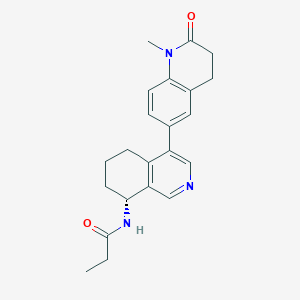Baxdrostat
CAS No.: 1428652-17-8
Cat. No.: VC14555254
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1428652-17-8 |
|---|---|
| Molecular Formula | C22H25N3O2 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |
| Standard InChI | InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m1/s1 |
| Standard InChI Key | VDEUDSRUMNAXJG-LJQANCHMSA-N |
| Isomeric SMILES | CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
| Canonical SMILES | CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Introduction
Mechanism of Action: Selective Inhibition of Aldosterone Synthase
Baxdrostat exerts its antihypertensive effects by selectively inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone biosynthesis in the adrenal glands . Unlike nonselective mineralocorticoid receptor antagonists (MRAs) such as spironolactone, baxdrostat prevents aldosterone production rather than blocking its downstream effects. Crucially, it exhibits >1,000-fold selectivity for CYP11B2 over cortisol synthase (CYP11B1), which shares 93% structural homology . This specificity avoids cortisol suppression, mitigating risks of adrenal insufficiency and metabolic disturbances associated with broader adrenal enzyme inhibition .
Preclinical studies in cynomolgus monkeys demonstrated that baxdrostat reduces plasma aldosterone by 70–90% without altering cortisol responses to adrenocorticotropic hormone (ACTH) . In humans, single doses ≥1.5 mg suppress aldosterone by 51–73% while maintaining normal cortisol levels, confirming target engagement .
| Parameter | 0.5 mg | 1.5 mg | 2.5 mg | 5.0 mg |
|---|---|---|---|---|
| Aldosterone Reduction | 22% | 51% | 65% | 73% |
| Cortisol Change | +3% | -1% | +2% | -4% |
| Tmax (hours) | 3.5 | 3.8 | 4.1 | 4.0 |
| Half-life (hours) | 26 | 28 | 29 | 31 |
Plasma exposure (AUC) increased dose-proportionally, with steady-state achieved by Day 7 . No serious adverse events (SAEs) occurred, and all treatment-emergent adverse events (TEAEs) were mild (e.g., headache, dizziness). Serum potassium increased modestly (0.2–0.4 mEq/L), while sodium decreased ≤2 mEq/L, consistent with aldosterone’s role in electrolyte homeostasis .
Phase II BrigHTN Trial: Efficacy in Resistant Hypertension
The BrigHTN trial (NCT04519658) randomized 248 TRH patients (baseline BP: 154/90 mmHg on 3+ antihypertensives) to baxdrostat (0.5, 1, or 2 mg) or placebo for 12 weeks . Results showed dose-dependent systolic blood pressure (SBP) reductions:
| Dose (mg/day) | Placebo-Adjusted SBP Reduction (mmHg) | p-value |
|---|---|---|
| 0.5 | 4.5 | 0.16 |
| 1.0 | 8.1 | 0.005 |
| 2.0 | 11.0 | <0.001 |
The 2-mg group achieved a 20.3-mmHg absolute SBP decline, surpassing reductions seen with spironolactone in prior trials . Notably, 34% of the 2-mg cohort attained BP <130/80 mmHg versus 4% on placebo . Serum potassium increased by 0.3–0.5 mEq/L, with no hyperkalemia-related discontinuations .
Pharmacokinetic Profile
Baxdrostat exhibits linear pharmacokinetics with a half-life of 26–31 hours, enabling once-daily dosing . Oral bioavailability is >80%, with peak concentrations (Cmax) reached within 4 hours . Metabolism occurs primarily via hepatic CYP3A4, producing inactive metabolites excreted equally in urine and feces . No clinically significant drug-drug interactions have been identified with common antihypertensives .
Comparative Efficacy with MRAs
Baxdrostat’s 11-mmHg placebo-adjusted SBP reduction in BrigHTN exceeds the 4–8 mmHg reductions reported for spironolactone in resistant hypertension . Unlike MRAs, baxdrostat avoids antiandrogenic effects (e.g., gynecomastia) and hyperkalemia risk, enabling broader use .
Future Directions
Phase III trials will evaluate baxdrostat’s long-term cardiorenal outcomes in TRH and CKD populations. Its potential applications extend to primary aldosteronism and heart failure with preserved ejection fraction, where aldosterone excess drives pathology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume